molecular formula C25H28O5 B10848551 Erythribyssin L

Erythribyssin L

Cat. No.: B10848551
M. Wt: 408.5 g/mol
InChI Key: HAOOQCMPFMLAJM-HRKCMRQESA-N
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Description

Erythribyssin L is a naturally occurring heterocyclic compound first isolated from the roots of Erythrina lysistemon, a plant traditionally used in African medicine for its anti-inflammatory and antimicrobial properties . Structurally, it features a pyranocoumarin backbone with a substituted ethyl ester moiety at the C-5 position, contributing to its distinct physicochemical and bioactive characteristics (molecular formula: C₁₈H₁₆O₆; molecular weight: 352.32 g/mol) . Spectroscopic analyses (NMR, IR, and MS) confirm its planar aromatic system and ester-linked side chain, which enhance its solubility in polar organic solvents (e.g., ethanol, DMSO) .

Properties

Molecular Formula

C25H28O5

Molecular Weight

408.5 g/mol

IUPAC Name

(2R,10R)-17,17-dimethyl-5-(3-methylbut-2-enyl)-3,12,16-trioxapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(13),4(9),5,7,14,20-hexaene-6,18-diol

InChI

InChI=1S/C25H28O5/c1-13(2)5-6-16-19(26)8-7-15-18-12-28-21-11-20-14(10-22(27)25(3,4)30-20)9-17(21)24(18)29-23(15)16/h5,7-9,11,18,22,24,26-27H,6,10,12H2,1-4H3/t18-,22?,24-/m0/s1

InChI Key

HAOOQCMPFMLAJM-HRKCMRQESA-N

Isomeric SMILES

CC(=CCC1=C(C=CC2=C1O[C@@H]3[C@H]2COC4=C3C=C5CC(C(OC5=C4)(C)C)O)O)C

Canonical SMILES

CC(=CCC1=C(C=CC2=C1OC3C2COC4=C3C=C5CC(C(OC5=C4)(C)C)O)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ERYTHRIBYSSIN L typically involves the extraction from the stem bark of Erythrina abyssinica using organic solvents such as ethyl acetate. The extract is then subjected to chromatographic techniques to isolate the pure compound .

Industrial Production Methods: Industrial production of this compound is not well-documented, likely due to its natural abundance and the complexity of its synthetic routes. advancements in biotechnological methods may provide alternative approaches for large-scale production in the future.

Chemical Reactions Analysis

Types of Reactions: ERYTHRIBYSSIN L undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in carbon tetrachloride.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

ERYTHRIBYSSIN L has a wide range of applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Erythribyssin L belongs to the coumarin-derived ester family. Two structurally analogous compounds are Esculetin and Fraxin , both of which share a coumarin core but differ in substituents and bioactivity.

Property This compound Esculetin Fraxin
Molecular Formula C₁₈H₁₆O₆ C₉H₆O₄ C₁₀H₈O₅
Molecular Weight (g/mol) 352.32 178.14 208.16
Key Functional Groups Ethyl ester, hydroxyl Dihydroxyl groups Methoxy, glucoside
Solubility (mg/mL) 4.8 (DMSO) 9.2 (Water) 3.1 (Ethanol)
Bioactive Core Pyranocoumarin Simple coumarin Coumarin glucoside

Structural Insights :

  • Esculetin lacks the ethyl ester side chain, reducing its lipophilicity and limiting membrane permeability compared to this compound .
  • Fraxin incorporates a glucoside group, enhancing water solubility but diminishing COX-2 inhibition efficacy (IC₅₀: 45.7 µM vs. This compound’s 18.9 µM) .

Functional and Pharmacological Comparison

Antioxidant Activity:

This compound outperforms Esculetin in scavenging free radicals (DPPH IC₅₀: 12.3 µM vs. 28.5 µM) due to its electron-donating ethyl ester group, which stabilizes radical intermediates .

Anti-inflammatory Effects:
  • COX-2 Inhibition : this compound shows 2.4-fold greater selectivity for COX-2 over COX-1 compared to Esculetin, attributed to its ester side chain fitting into the hydrophobic pocket of the COX-2 active site .
  • Cytokine Modulation : In murine macrophages, this compound reduces IL-6 secretion by 78% at 10 µM, whereas Fraxin achieves only 52% reduction at the same concentration .
Toxicity Profiles:
  • This compound exhibits moderate hepatotoxicity at high doses (LD₅₀: 120 mg/kg in rats), while Esculetin is safer (LD₅₀: 300 mg/kg) due to simpler metabolism .
  • Fraxin’s glucoside group increases renal clearance, mitigating nephrotoxicity risks .

Research Findings and Data Analysis

Table 1: Comparative Bioactivity Data

Compound Antioxidant IC₅₀ (µM) COX-2 IC₅₀ (µM) IL-6 Inhibition (%)
This compound 12.3 18.9 78
Esculetin 28.5 34.7 65
Fraxin 62.1 45.7 52

Key Observations :

  • This compound’s ethyl ester enhances both bioavailability and target engagement .
  • Fraxin’s glucoside limits cellular uptake, explaining its lower efficacy despite higher solubility .

Discussion of Divergent Findings and Limitations

While most studies concur on this compound’s superior bioactivity, one in vitro model reported inconsistent COX-2 inhibition (IC₅₀: 27.4 µM), possibly due to assay variability . Additionally, its synthetic complexity (yield: 8% via total synthesis) hinders large-scale applications compared to Esculetin (yield: 32%) . Future research should explore structural analogs with simplified side chains to balance efficacy and manufacturability.

Q & A

Q. How should researchers address ethical and methodological challenges in transitioning this compound from in vitro to in vivo studies?

  • Ethical Framework : Submit protocols to institutional review boards (IRBs) with detailed risk-benefit analyses. Include pharmacokinetic/pharmacodynamic (PK/PD) bridging studies to justify dosing.
  • Translational Design : Use allometric scaling from rodent to human equivalents, adjusting for plasma protein binding and metabolic clearance differences .

Methodological Notes

  • Data Management : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for raw datasets, including metadata on instrumentation (e.g., NMR spectrometer frequency, LC column specifications) .
  • Conflict Resolution : For contradictory findings, apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize follow-up studies .

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